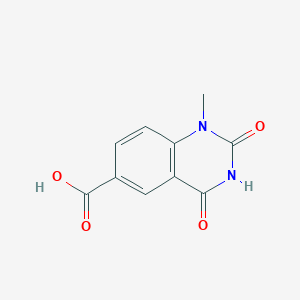
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₉F₂NO and a molecular weight of 221.203 g/mol It features a pyridine ring substituted with a difluorophenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (5-(3,5-Difluorophenyl)pyridin-3-yl)aldehyde or (5-(3,5-Difluorophenyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry: (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its properties may contribute to the development of materials with specific characteristics, such as improved thermal stability or enhanced mechanical strength .
作用機序
The mechanism of action of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is not well-documented. its potential interactions with biological targets could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. The presence of the difluorophenyl group may enhance its binding affinity and specificity .
類似化合物との比較
- (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
- (6-(2,3-Difluorophenyl)pyridin-3-yl)methanol
- (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol
- (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol
Uniqueness: (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is unique due to the specific positioning of the difluorophenyl group and the methanol group on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
1346691-78-8 |
|---|---|
分子式 |
C12H9F2NO |
分子量 |
221.20 g/mol |
IUPAC名 |
[5-(3,5-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |
InChIキー |
LFHDHKGYMFUYBN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)



